11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE
Overview
Description
11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by the presence of a dimethoxyphenyl group attached to an indenoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with indenoquinoline derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced indenoquinoline compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE
- 11-(3,4-DIMETHOXYBENZYLIDENE)-11H-INDENO[1,2-B]QUINOLINE
Uniqueness
11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(11Z)-11-[(3,4-dimethoxyphenyl)methylidene]indeno[1,2-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c1-27-23-12-11-16(14-24(23)28-2)13-20-18-8-4-5-9-19(18)25-21(20)15-17-7-3-6-10-22(17)26-25/h3-15H,1-2H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAQYHJVKLPKFH-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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